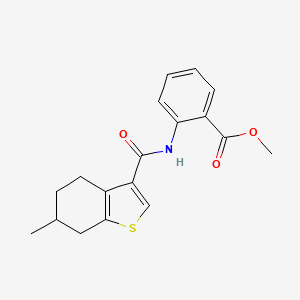![molecular formula C18H28N2O3 B6421056 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid CAS No. 1047998-45-7](/img/structure/B6421056.png)
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid, also known as 2-PEA-TMP, is a synthetic compound that has a variety of applications in scientific research. It is a derivative of pentylamine, an amine containing five carbon atoms, and 2,4,6-trimethylphenylcarbamoyl, a carbamate ester. 2-PEA-TMP has many potential applications in the laboratory, including use as a reagent, an inhibitor, and a substrate. It has been used in a range of biochemical and physiological studies, and has been studied for its effects on enzyme activity, protein structure, and cell signaling.
Aplicaciones Científicas De Investigación
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid has many potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as an inhibitor of enzymes, and as a substrate for enzymes. It has also been used to study the effects of enzyme activity on protein structure and cell signaling. Additionally, it has been used to investigate the effects of different concentrations of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid is not fully understood. However, it is known that the compound binds to certain enzymes and inhibits their activity. Additionally, it has been shown to interact with certain proteins, which may affect their structure and function. Finally, it has been shown to affect cell signaling pathways, which may lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase. It has also been shown to affect protein structure and function, as well as cell signaling pathways. Additionally, it has been shown to affect the activity of certain genes, as well as the expression of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in laboratory experiments include its relatively low cost, its ease of synthesis, and its wide range of potential applications. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are also some limitations to using 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in laboratory experiments. For example, it is not very soluble in water, and it can be toxic to certain cells or organisms. Additionally, it can interact with other compounds, which can affect the accuracy of the results.
Direcciones Futuras
There are many potential future directions for research involving 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid. For example, further research could be conducted to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate the effects of different concentrations of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid on enzyme activity and protein structure. Additionally, further research could be conducted to investigate the potential applications of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in drug development and other therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity of the compound and its effects on human health.
Métodos De Síntesis
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid can be synthesized in a two-step process. In the first step, pentylamine is reacted with 2,4,6-trimethylphenylchloroformate to form 2-pentylamino-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid chloride. In the second step, the acid chloride is reacted with aqueous sodium hydroxide to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aprotic solvent, such as dichloromethane.
Propiedades
IUPAC Name |
4-oxo-2-(pentylamino)-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-6-7-8-19-15(18(22)23)11-16(21)20-17-13(3)9-12(2)10-14(17)4/h9-10,15,19H,5-8,11H2,1-4H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVOSNTYSUJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=C(C=C(C=C1C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Mesitylamino)-4-oxo-2-(pentylamino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)

![2-[2-(diethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6421001.png)
![2-cyclopropaneamido-N-(2-ethoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6421012.png)
![N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6421019.png)
![2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B6421031.png)
![2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B6421042.png)

![3-[(2-ethyl-6-methylphenyl)carbamoyl]-2-[(2-hydroxyethyl)amino]propanoic acid](/img/structure/B6421050.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid](/img/structure/B6421060.png)
![3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid](/img/structure/B6421070.png)
![N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421077.png)
![2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B6421080.png)
![2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6421083.png)